![molecular formula C10H8F3N3O3 B2499114 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 779352-01-1](/img/structure/B2499114.png)

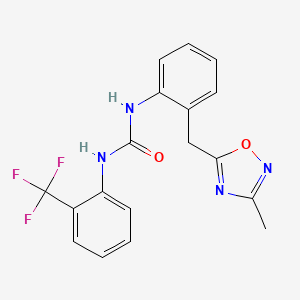

1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

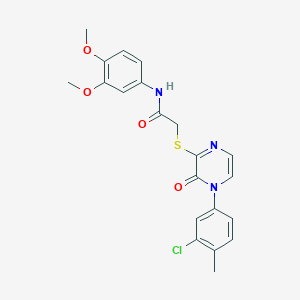

Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, the IR spectrum can provide information about functional groups present in the compound, while the NMR spectrum can provide information about the structure of the compound .Applications De Recherche Scientifique

The pyridopyrimidine moiety is a versatile heterocyclic structure found in various compounds. Depending on the position of the nitrogen atom in the pyridine ring, four possible skeletons exist for the combination of pyrimidine and pyridine rings. These structures have attracted significant interest due to their biological potential. Notably, the pyridopyrimidine scaffold appears in relevant drugs and has been actively studied for new therapeutic applications .

!Various pyridopyrimidine structures

Synthetic Protocols and Therapeutic Interest

Let’s explore the different types of pyridopyrimidines and their applications:

a. Pyrido [2,3-d]pyrimidines

These compounds exhibit diverse biological activities. Notable examples include:

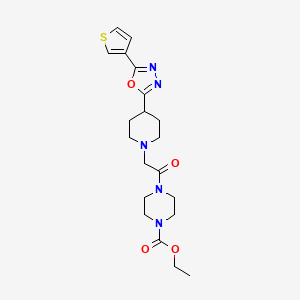

b. Pyrido [3,4-d]pyrimidines

These derivatives also possess therapeutic potential, although specific applications may vary. Further research is needed to uncover their full range of activities.

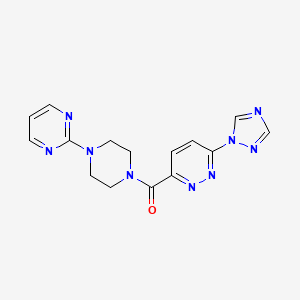

c. Pyrido [4,3-d]pyrimidines

These compounds remain an area of interest for drug development. Their biological activities and synthetic routes warrant exploration.

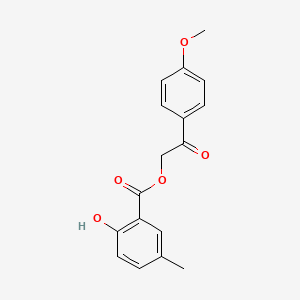

d. Pyrido [3,2-d]pyrimidines

This category includes compounds with unique properties. Investigating their biological effects and synthetic pathways is crucial for potential therapeutic applications.

Specific Applications

Let’s highlight six or eight unique applications:

- Antitumor Activity:

- FTC-092 : A masked 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione, FTC-092, demonstrates efficacy against various transplantable tumors in mice when administered orally. Its antitumor activity surpasses that of several other fluorinated pyrimidines .

- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone : This versatile solvent is used for N-alkylation of chiral compounds and O-alkylation of aldoses. It also plays a role in the preparation of poly(aryl ethers) .

- Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives : These novel compounds are potential inhibitors against PARP-1, an enzyme involved in DNA repair. PARP-1 inhibitors enhance the effects of DNA-damaging cytotoxic agents, leading to genomic dysfunction and cancer cell death .

Mécanisme D'action

The mechanism of action of pyrimidines generally involves interaction with various enzymes and receptors in the body. For example, some pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription .

The pharmacokinetics of pyrimidines can vary greatly depending on their chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The action of pyrimidines can be influenced by various environmental factors such as pH, temperature, and the presence of other substances in the body. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O3/c1-15-7-6(8(18)16(2)9(15)19)4(10(11,12)13)3-5(17)14-7/h3H,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNSRYGZGNSKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC(=O)N2)C(F)(F)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)

![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)